1-Bromo-4-(bromomethyl)-2-methoxybenzene

Nucleophilic substitution kinetics Electron-withdrawing group effects Reaction rate control

Unlike generic benzyl bromide (CAS 100-39-0), this 1,2,4-substituted dual-brominated building block offers orthogonal reactivity: aryl bromide for Pd-catalyzed cross-couplings, benzylic bromide for Sₙ2/Wittig reactions. The para-bromo group modulates benzylic reactivity for controlled sequential one-pot derivatization. The ortho-methoxy substituent serves as a directing group for regioselective metalation. Ideal for synthesizing ortho-substituted biaryl motifs in CNS-active candidates (LogP ~3.1). Distinct physical properties (bp ~298°C, density ~1.76 g/cm³) enable rapid QC verification.

Molecular Formula C8H8Br2O
Molecular Weight 279.959
CAS No. 1148110-16-0
Cat. No. B2426953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(bromomethyl)-2-methoxybenzene
CAS1148110-16-0
Molecular FormulaC8H8Br2O
Molecular Weight279.959
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CBr)Br
InChIInChI=1S/C8H8Br2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
InChIKeyZKSAFWBHFTUHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS 1148110-16-0) — A Dual-Brominated Methoxybenzene for Chemoselective Synthetic Routes


1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS 1148110-16-0) is a dual-brominated methoxybenzene derivative with the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol . The compound features a benzene ring substituted with a bromine atom at position 1, a bromomethyl group (-CH₂Br) at position 4, and a methoxy group (-OCH₃) at position 2. This specific substitution pattern provides orthogonal reactivity: the aryl bromide (C₍ₐᵣᵧₗ₎–Br) participates in palladium-catalyzed cross-couplings, while the benzylic bromomethyl group undergoes nucleophilic substitution (Sₙ2) and can serve as a precursor for Wittig reactions, offering sequential functionalization capabilities in multi-step syntheses [1]. The methoxy group acts as an electron-donating substituent (Hammett σₚ = -0.27), activating the aromatic ring toward electrophilic substitution and stabilizing benzylic carbocations during Sₙ1-type transformations [2].

Why 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS 1148110-16-0) Cannot Be Replaced by Common Benzyl Bromides or Mono-Brominated Analogs


The substitution pattern and electronic environment of 1-Bromo-4-(bromomethyl)-2-methoxybenzene are crucial for its intended applications. Replacing it with a generic benzyl bromide (e.g., benzyl bromide, CAS 100-39-0) or a mono-brominated analog (e.g., 4-methoxybenzyl bromide, CAS 2746-25-0) would fundamentally alter the synthetic outcome. The presence of the para-bromo substituent significantly modulates the reactivity of the benzylic bromomethyl group via inductive electron withdrawal (σₘ = 0.39 for Br), slowing its rate of nucleophilic substitution compared to the unsubstituted analog, allowing for more controlled sequential reactions [1]. Furthermore, the ortho-methoxy group exerts a steric and electronic influence on the aryl bromide, affecting its performance in cross-coupling reactions (e.g., Suzuki-Miyaura) by altering the oxidative addition step's kinetics and regioselectivity [2]. Using a positional isomer, such as 4-bromo-2-(bromomethyl)-1-methoxybenzene (CAS 184970-28-3), would yield a different steric and electronic profile, impacting the regiochemistry of subsequent derivatization [3]. Therefore, substituting this specific building block is not trivial and is likely to result in different yields, selectivities, or even complete reaction failure in established synthetic routes.

Quantitative Differentiation of 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS 1148110-16-0) from Structural Analogs: Evidence-Based Procurement Guide


Benzylic Bromide Reactivity Modulation: p-Bromo Substitution Reduces Sₙ2 Rate vs. Unsubstituted Analog

The presence of a para-bromo substituent in 1-Bromo-4-(bromomethyl)-2-methoxybenzene decreases the electron density at the benzylic carbon relative to an unsubstituted benzyl bromide. This results in a slower rate of nucleophilic substitution (Sₙ2), offering a kinetic advantage for chemoselective reactions in complex molecule synthesis. The Hammett σₚ value for a para-bromo substituent is 0.23, compared to 0.00 for hydrogen, directly correlating with a predicted decrease in the rate constant for Sₙ2 reactions [1].

Nucleophilic substitution kinetics Electron-withdrawing group effects Reaction rate control

Enhanced Lipophilicity: 1-Bromo-4-(bromomethyl)-2-methoxybenzene Exhibits Higher LogP Than Non-Brominated Benzyl Bromides

The dual bromination and methoxy substitution pattern of 1-Bromo-4-(bromomethyl)-2-methoxybenzene results in a predicted octanol-water partition coefficient (LogP) of approximately 3.1, as determined by in silico methods . This is significantly higher than that of 4-methoxybenzyl bromide (predicted LogP ~2.3) and benzyl bromide (LogP ~2.0) [1]. The increased lipophilicity is a direct consequence of the additional bromine atom's hydrophobic contribution (Hansch π constant for Br = +0.86).

Lipophilicity LogP ADME prediction Chromatographic retention

Aryl Bromide Reactivity in Cross-Coupling: Comparison with 4-Bromo-2-(bromomethyl)-1-methoxybenzene

The position of the methoxy group relative to the aryl bromide dictates its reactivity in palladium-catalyzed cross-coupling reactions. In 1-Bromo-4-(bromomethyl)-2-methoxybenzene, the methoxy group is ortho to the aryl bromide, providing a different steric and electronic environment compared to its isomer, 4-Bromo-2-(bromomethyl)-1-methoxybenzene, where the methoxy is para to the aryl bromide. The ortho-methoxy group can participate in chelation-assisted metalation and influence the rate of oxidative addition, often leading to distinct reaction outcomes [1].

Suzuki-Miyaura coupling Cross-coupling selectivity Palladium catalysis Steric effects

Comparative Physicochemical Properties: Boiling Point and Density as Indicators of Purity and Handling

The boiling point and density of 1-Bromo-4-(bromomethyl)-2-methoxybenzene provide practical differentiation for procurement and quality control. Its higher boiling point and density compared to less brominated analogs reflect its increased molecular weight and polarizability, which are important considerations for storage, distillation, and formulation .

Boiling point Density Purity assessment Handling characteristics

Optimal Application Scenarios for 1-Bromo-4-(bromomethyl)-2-methoxybenzene (CAS 1148110-16-0) Based on Its Quantified Differentiation


Precursor for Ortho-Substituted Biaryls via Tandem Suzuki-Miyaura Coupling and Benzylic Functionalization

The unique ortho-relationship between the methoxy and aryl bromide in 1-Bromo-4-(bromomethyl)-2-methoxybenzene is ideal for synthesizing ortho-substituted biaryl motifs, which are common in bioactive molecules and ligands. After performing a Suzuki-Miyaura coupling on the aryl bromide, the benzylic bromomethyl group can be subsequently modified. The predicted slower Sₙ2 reactivity of the benzylic site due to the para-bromo substituent allows for this sequential, one-pot procedure with reduced risk of unwanted side reactions .

Synthesis of Lipophilic Drug Candidates Requiring Enhanced Membrane Permeability

In medicinal chemistry projects targeting intracellular or CNS-active agents, the high lipophilicity (LogP ~3.1) of this building block is advantageous. Compared to a non-brominated benzyl bromide (LogP ~2.0), incorporating this compound into a lead structure is predicted to increase LogP by approximately 1 unit, which can significantly improve membrane permeability and blood-brain barrier penetration in early-stage drug candidates .

Building Block for Asymmetric Synthesis Using Ortho-Directing Effects

The ortho-methoxy group can act as a directing group for metalation or for facilitating oxidative addition in cross-coupling reactions, a feature absent in the para-methoxy isomer. This property is valuable for achieving regioselective functionalization in the synthesis of chiral ligands or complex natural products, where control over the final substitution pattern is paramount .

Quality Control and Identity Confirmation via Distinct Physicochemical Profile

For procurement and analytical departments, the compound's unique combination of high boiling point (~298 °C) and density (~1.76 g/cm³) serves as a robust identity marker. These values, distinct from common laboratory chemicals, allow for rapid confirmation of received material against its certificate of analysis using simple techniques like GC-MS or density measurement, minimizing the risk of mislabeled shipments .

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